3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
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Overview
Description
3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, thiourea, and methyl iodide.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with thiourea to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the pyrimidine ring.
Methylation: The final step involves the methylation of the sulfur atom using methyl iodide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted pyrimidinone.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methylsulfanyl group can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
89069-23-8 |
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Molecular Formula |
C11H9ClN2OS |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3 |
InChI Key |
DCPLKEWODDJJLO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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